molecular formula C7H12N2O2 B13792361 Ethyl 5-nitrilo-L-norvalinate CAS No. 705918-28-1

Ethyl 5-nitrilo-L-norvalinate

Cat. No.: B13792361
CAS No.: 705918-28-1
M. Wt: 156.18 g/mol
InChI Key: ASILPPKRZQUBAH-LURJTMIESA-N
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Description

Ethyl 5-nitrilo-L-norvalinate is an organic compound with the IUPAC name ethyl (2S)-2-amino-4-cyanobutanoate It is a derivative of L-norvaline, an amino acid, and contains a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-nitrilo-L-norvalinate typically involves the esterification of L-norvaline followed by the introduction of a nitrile group. One common method includes the reaction of L-norvaline with ethanol in the presence of an acid catalyst to form the ethyl ester. Subsequently, the nitrile group is introduced through a dehydration reaction using reagents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-nitrilo-L-norvalinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-nitrilo-L-norvalinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-nitrilo-L-norvalinate involves its interaction with specific molecular targets. The nitrile group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction can affect various metabolic pathways, particularly those involving amino acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-nitrilo-L-norvalinate is unique due to its combination of an amino group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industrial applications .

Properties

CAS No.

705918-28-1

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

ethyl (2S)-2-amino-4-cyanobutanoate

InChI

InChI=1S/C7H12N2O2/c1-2-11-7(10)6(9)4-3-5-8/h6H,2-4,9H2,1H3/t6-/m0/s1

InChI Key

ASILPPKRZQUBAH-LURJTMIESA-N

Isomeric SMILES

CCOC(=O)[C@H](CCC#N)N

Canonical SMILES

CCOC(=O)C(CCC#N)N

Origin of Product

United States

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